3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid

Peptide Synthesis Protecting Group Strategy Deprotection Conditions

Secure your supply of high-purity 3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid (CAS 14440-98-3). This Cbz-protected racemic β-phenylalanine is the optimal choice for solution-phase peptide synthesis requiring orthogonal protection strategies. The Cbz group ensures stability under acidic Boc-deprotection conditions while enabling clean, hydrogenolytic removal. Procure this key intermediate for synthesizing acid-labile β-peptides, developing protease inhibitors with diphenyl-substituted amino alcohol scaffolds, or creating versatile NHS ester bioconjugation handles.

Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
CAS No. 14440-98-3
Cat. No. B146224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid
CAS14440-98-3
Synonymsβ-[[(Phenylmethoxy)carbonyl]amino]-benzenepropanoic Acid;  _x000B_(±)-β-[[(Phenylmethoxy)carbonyl]amino]-benzenepropanoic Acid ;  DL-β-(Carboxyamino)-hydrocinnamic Acid β-Benzyl Ester;  NSC 195911
Molecular FormulaC17H17NO4
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC=CC=C2
InChIInChI=1S/C17H17NO4/c19-16(20)11-15(14-9-5-2-6-10-14)18-17(21)22-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20)
InChIKeyPOJLWVWXBAHGGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid (CAS 14440-98-3): Essential Cbz-Protected β-Amino Acid Building Block for Peptide Synthesis and Protease Inhibitor Development


3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid, also known as Cbz-DL-β-phenylalanine, is a β-amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amino functionality and a phenyl substituent at the β-carbon [1]. It exists as a racemic mixture with a molecular weight of 299.32 g/mol and is typically supplied as a white to off-white crystalline powder with ≥95% purity . The compound serves primarily as a protected amino acid building block in peptide synthesis, where the Cbz group provides orthogonal protection that can be selectively removed under hydrogenolytic conditions without affecting other sensitive functionalities .

Why Generic Substitution of 3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid with Other Protected β-Amino Acids Fails in Critical Applications


Although structurally related protected β-amino acids such as Boc-β-phenylalanine (CAS 4530-18-1) and Fmoc-β-phenylalanine (CAS 209252-15-3) share the same β-phenylalanine core, the choice of nitrogen protecting group fundamentally alters the compound's stability profile, deprotection conditions, and synthetic compatibility [1]. The Cbz group in 3-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoic acid confers distinct advantages in solution-phase peptide synthesis where orthogonal protection strategies are required, and its hydrogenolytic deprotection mechanism avoids the acidic conditions that can cause racemization or side-chain modifications in sensitive sequences [2]. Substitution with Boc or Fmoc analogs without careful consideration of the downstream synthetic workflow can lead to yield losses, unwanted side reactions, or incompatibility with other protecting groups present in the target molecule [3].

Product-Specific Quantitative Evidence Guide: 3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid vs. Key Comparators


Comparative Deprotection Conditions: Cbz Hydrogenolysis vs. Boc Acidolysis for β-Phenylalanine Derivatives

The Cbz group on 3-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoic acid is cleaved via catalytic hydrogenolysis (H₂, Pd/C), whereas the Boc group on Boc-β-phenylalanine requires acidic conditions such as TFA [1]. This fundamental mechanistic difference enables orthogonal protection strategies in multi-step syntheses where acid-sensitive functionalities must be preserved [2].

Peptide Synthesis Protecting Group Strategy Deprotection Conditions

Lipophilicity Enhancement: LogP Comparison of Cbz-β-phenylalanine vs. Unprotected β-Phenylalanine

The Cbz protecting group substantially increases the lipophilicity of the β-phenylalanine scaffold, as evidenced by a computed LogP value of approximately 2.65 for 3-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoic acid . In contrast, unprotected DL-β-phenylalanine (CAS 614-19-7) exhibits a LogP of approximately 1.11 . This 1.54 LogP unit difference corresponds to an approximately 35-fold increase in predicted octanol-water partition coefficient.

Lipophilicity Membrane Permeability Bioavailability

Comparative Storage Stability: Cbz-β-phenylalanine vs. Fmoc-β-phenylalanine Under Ambient Conditions

3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid demonstrates superior storage stability compared to Fmoc-protected β-amino acids, which are sensitive to basic conditions and can undergo premature deprotection during storage . Vendor specifications recommend storage at -20°C for long-term stability, but the compound can be shipped at room temperature and stored at 2-8°C for short-term use . In contrast, Fmoc-β-phenylalanine requires strict storage at -20°C and is susceptible to degradation via β-elimination upon exposure to even trace amounts of base .

Storage Stability Shelf Life Procurement

Molecular Weight Differential: Cbz-β-phenylalanine vs. Boc- and Fmoc-β-phenylalanine in Solid-Phase Peptide Synthesis

The Cbz protecting group contributes a molecular weight increment of 135 Da to the β-phenylalanine core, compared to 101 Da for Boc and 223 Da for Fmoc [1]. While Fmoc dominates solid-phase peptide synthesis (SPPS) due to its base-labile deprotection, Cbz-protected amino acids offer a lighter alternative to Fmoc in solution-phase syntheses where molecular weight of intermediates impacts purification and handling [2]. The 88 Da weight advantage of Cbz over Fmoc (135 vs. 223 Da) becomes significant in large-scale peptide syntheses where material handling and solvent volumes are critical cost factors .

SPPS Resin Loading Peptide Yield

Racemization Risk During Coupling: Cbz- vs. Boc-Protected β-Phenylalanine Esters

Studies on N-protected aromatic amino esters indicate that both N-Cbz- and N-Boc-protected β-phenylalanine derivatives exhibit partial racemization during certain coupling reactions, but reaction yields are moderate for both protecting groups [1]. Notably, N-Cbz-protected substrates showed comparable or slightly lower racemization tendency compared to N-Boc in specific cases, though N-trityl protection demonstrated superior stereoretention [1]. This data highlights that Cbz protection does not introduce additional racemization liability compared to Boc in standard coupling protocols.

Racemization Coupling Reactions Peptide Synthesis

Synthetic Yield in Protected Dipeptide Assembly: Cbz Strategy Comparable to Boc and Fmoc

A flow reactor process developed for multi-step peptide assembly demonstrated that Boc-, Cbz-, and Fmoc-protected N-terminal amino acids all yield dipeptides in excellent yields and purities [1]. The study reported that all three protecting group strategies successfully constructed a series of N-protected dipeptides, with Cbz-protected substrates performing comparably to Boc and Fmoc in terms of isolated yield and purity [1]. This establishes that Cbz protection does not inherently compromise coupling efficiency in modern flow synthesis platforms.

Dipeptide Synthesis Flow Chemistry Protected Amino Acids

Best Research and Industrial Application Scenarios for 3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid (Cbz-DL-β-phenylalanine)


Solution-Phase Peptide Synthesis of Acid-Sensitive β-Peptides and Peptidomimetics

3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid is optimally deployed in solution-phase peptide synthesis where orthogonal protection is required. The Cbz group remains stable under acidic conditions that would cleave Boc protection , and its hydrogenolytic deprotection avoids the strong acid exposure that can degrade acid-sensitive peptide bonds or side-chain functionalities [1]. This makes it particularly valuable for synthesizing β-peptides containing acid-labile residues or for convergent peptide synthesis strategies where multiple orthogonal protecting groups must be employed .

Synthesis of Diphenyl-Substituted Amino Alcohols as Protease Inhibitor Precursors

The compound serves as a key synthetic intermediate in the preparation of diphenyl-substituted amino alcohols, which are established scaffolds for protease inhibitor development . The β-phenylalanine core provides the requisite backbone geometry, while the Cbz group enables selective deprotection after the amino alcohol functionality has been installed [1]. This application leverages the compound's structural features—specifically the β-amino acid framework and orthogonal Cbz protection—to access a validated pharmacophore class .

Preparation of DL-β-Phenylalanine N-Hydroxysuccinimide Ester for Bioconjugation

3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid is directly used to synthesize DL-β-Phenylalanine N-Hydroxysuccinimide (NHS) ester . The carboxylic acid functionality is activated as the NHS ester, enabling efficient coupling to amine-containing biomolecules such as proteins, antibodies, or amine-functionalized surfaces [1]. The Cbz group remains intact during NHS ester formation and can be removed post-conjugation to reveal the free β-amino group for further functionalization, providing a versatile bioconjugation handle .

Proteomics Research and Enzyme Substrate/Inhibitor Studies

The compound is marketed as a biochemical for proteomics research, where Cbz-protected amino acid derivatives are employed as substrates, inhibitors, or affinity probes for protease characterization . Specifically, Cbz-protected phenylalanine derivatives have been used as competitive inhibitors of proteases such as glutamine synthetase and as substrates in enzymatic assays to measure protease activity [1]. The Cbz group enhances the compound's stability in biological assay buffers while the phenyl group provides a UV-active chromophore for HPLC-based detection .

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